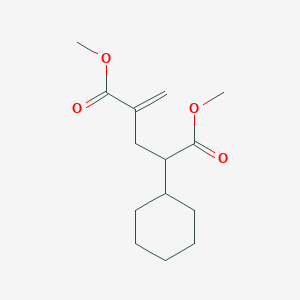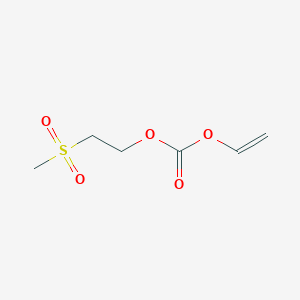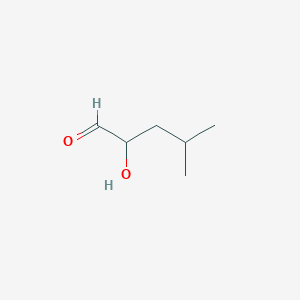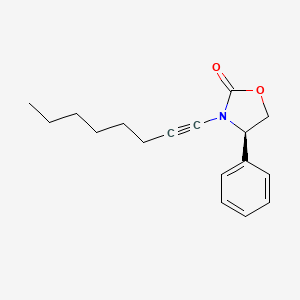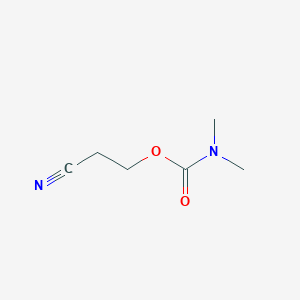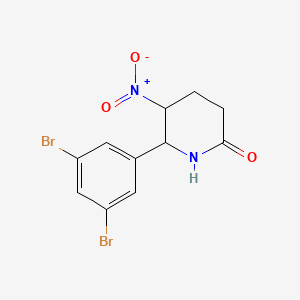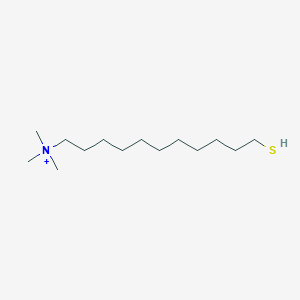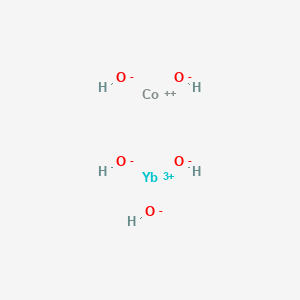
Cobalt(2+) ytterbium(3+) hydroxide (1/1/5)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(2+) ytterbium(3+) hydroxide (1/1/5) is a compound that consists of cobalt, ytterbium, and hydroxide ions in a specific stoichiometric ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+) ytterbium(3+) hydroxide (1/1/5) can be achieved through various methods. One common approach involves the co-precipitation of cobalt and ytterbium salts in an alkaline medium. For instance, cobalt nitrate and ytterbium nitrate can be dissolved in water, followed by the addition of a strong base such as sodium hydroxide to precipitate the hydroxide compound. The reaction is typically carried out at room temperature with continuous stirring to ensure homogeneity .
Industrial Production Methods
Industrial production of cobalt(2+) ytterbium(3+) hydroxide (1/1/5) may involve more scalable techniques such as hydrothermal synthesis. In this method, the precursor salts are dissolved in water and subjected to high temperature and pressure in an autoclave. This process allows for better control over the particle size and crystallinity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt(2+) ytterbium(3+) hydroxide (1/1/5) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or hydrazine hydrate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) and ytterbium(III) oxides, while reduction may produce metallic cobalt and ytterbium .
Aplicaciones Científicas De Investigación
Cobalt(2+) ytterbium(3+) hydroxide (1/1/5) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of cobalt(2+) ytterbium(3+) hydroxide (1/1/5) involves its ability to undergo redox reactions, which are crucial for its catalytic and electrochemical applications. The compound can facilitate electron transfer processes, making it an effective catalyst for reactions such as water splitting. The molecular targets and pathways involved include the active sites on the cobalt and ytterbium ions, which interact with reactant molecules to promote the desired chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Cobalt(II) hydroxide: Similar in terms of cobalt content but lacks ytterbium, making it less versatile in certain applications.
Ytterbium(III) hydroxide: Contains ytterbium but not cobalt, limiting its electrochemical properties compared to the combined compound.
Nickel-cobalt hydroxide: Another mixed-metal hydroxide with similar electrochemical applications but different redox properties
Uniqueness
Cobalt(2+) ytterbium(3+) hydroxide (1/1/5) is unique due to the synergistic effects of cobalt and ytterbium, which enhance its catalytic and electrochemical performance. The combination of these two metals in a single compound provides a broader range of applications and improved stability compared to single-metal hydroxides .
Propiedades
Número CAS |
441769-57-9 |
|---|---|
Fórmula molecular |
CoH5O5Yb |
Peso molecular |
317.02 g/mol |
Nombre IUPAC |
cobalt(2+);ytterbium(3+);pentahydroxide |
InChI |
InChI=1S/Co.5H2O.Yb/h;5*1H2;/q+2;;;;;;+3/p-5 |
Clave InChI |
AQMRMSMTUUHPNZ-UHFFFAOYSA-I |
SMILES canónico |
[OH-].[OH-].[OH-].[OH-].[OH-].[Co+2].[Yb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


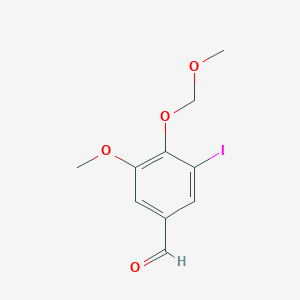
![acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14245003.png)

